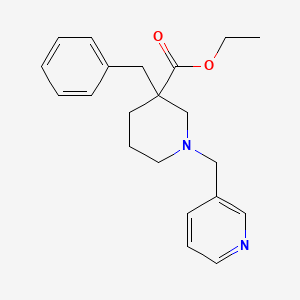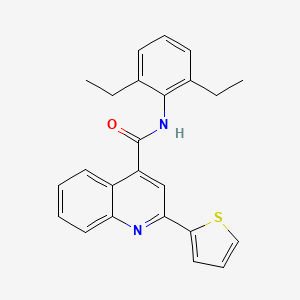![molecular formula C24H34N2O4S2 B5953566 2,5-dimethyl-1,4-bis[(4-propylphenyl)sulfonyl]piperazine](/img/structure/B5953566.png)
2,5-dimethyl-1,4-bis[(4-propylphenyl)sulfonyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethyl-1,4-bis[(4-propylphenyl)sulfonyl]piperazine is an organic compound with the molecular formula C24H34N2O4S2. It is characterized by its piperazine core, which is substituted with two methyl groups at positions 2 and 5, and two sulfonyl groups attached to 4-propylphenyl groups at positions 1 and 4.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-1,4-bis[(4-propylphenyl)sulfonyl]piperazine typically involves the reaction of 2,5-dimethylpiperazine with 4-propylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent, such as dichloromethane, at room temperature .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques, such as recrystallization or chromatography, to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dimethyl-1,4-bis[(4-propylphenyl)sulfonyl]piperazine can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl groups can be further oxidized to form sulfonic acids.
Reduction: The sulfonyl groups can be reduced to sulfides under appropriate conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the methyl groups or sulfonyl groups are replaced by other substituents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted piperazine derivatives
Wissenschaftliche Forschungsanwendungen
2,5-Dimethyl-1,4-bis[(4-propylphenyl)sulfonyl]piperazine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a pharmacological agent due to its structural similarity to other bioactive piperazine derivatives.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes
Wirkmechanismus
The mechanism of action of 2,5-dimethyl-1,4-bis[(4-propylphenyl)sulfonyl]piperazine is not well-documented. based on its structure, it is likely to interact with biological targets through its piperazine core and sulfonyl groups. These interactions may involve binding to receptors or enzymes, thereby modulating their activity. Further research is needed to elucidate the specific molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dimethylpiperazine: A simpler analog without the sulfonyl groups.
1,4-Bis(4-propylphenyl)sulfonylpiperazine: Lacks the methyl groups on the piperazine ring.
4-Propylbenzenesulfonyl chloride: A precursor used in the synthesis of the target compound
Uniqueness
2,5-Dimethyl-1,4-bis[(4-propylphenyl)sulfonyl]piperazine is unique due to the presence of both methyl and sulfonyl groups on the piperazine ring. This combination of substituents may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Eigenschaften
IUPAC Name |
2,5-dimethyl-1,4-bis[(4-propylphenyl)sulfonyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O4S2/c1-5-7-21-9-13-23(14-10-21)31(27,28)25-17-20(4)26(18-19(25)3)32(29,30)24-15-11-22(8-6-2)12-16-24/h9-16,19-20H,5-8,17-18H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUCHNGOZJCDNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)N2CC(N(CC2C)S(=O)(=O)C3=CC=C(C=C3)CCC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-(cyclohexylmethyl)-2-propionyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5953485.png)
![2-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethyl 4-propoxybenzoate](/img/structure/B5953492.png)
![2-isopropyl-N-[2-(2-pyrazinyl)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5953497.png)

![METHYL 4-(2-{[4-(METHOXYMETHYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE](/img/structure/B5953514.png)
![3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B5953517.png)
![1-(cyclohexylmethyl)-3-[(cyclopentylamino)methyl]-3-hydroxy-2-piperidinone](/img/structure/B5953525.png)
![1-(1-{3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]propanoyl}-4-piperidinyl)-1-propanol](/img/structure/B5953526.png)
![2-(4-methyl-1-piperazinyl)-5-(3-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5953530.png)
![1-ethyl-4-(2-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-2,3-dihydro-1H-inden-2-yl)piperazine](/img/structure/B5953539.png)

![1-(1-{[6-(4-hydroxy-3-methoxyphenyl)pyridin-3-yl]carbonyl}piperidin-3-yl)-3-methylbutan-1-one](/img/structure/B5953564.png)
![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5953569.png)
![N-[6-(TERT-BUTYL)-3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-7-(DIFLUOROMETHYL)-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B5953575.png)
